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Compound of Interest

Compound Name: 2-Bromo-5-methyl-4-nitropyridine

Cat. No.: B1282703

Introduction

2-Bromo-5-methyl-4-nitropyridine is a substituted pyridine derivative of significant interest in
synthetic organic chemistry, serving as a versatile building block for the development of novel
pharmaceutical and agrochemical agents. Its unique electronic and structural features, arising
from the interplay of the electron-withdrawing nitro group and bromine atom, and the electron-
donating methyl group on the pyridine ring, make it a valuable synthon for constructing
complex molecular architectures. A thorough understanding of its spectroscopic properties is
paramount for its unambiguous identification, purity assessment, and for monitoring its
transformations in chemical reactions.

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-
methyl-4-nitropyridine, covering Nuclear Magnetic Resonance (NMR) spectroscopy (*H and
13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of
public experimental spectra for this specific compound, this guide presents high-quality
predicted spectroscopic data, coupled with detailed, field-proven experimental protocols for
acquiring such data. The interpretation of the predicted spectra is grounded in established
principles of spectroscopic theory and comparative analysis with related structures.

Chemical Structure and Properties

e |[UPAC Name: 2-Bromo-5-methyl-4-nitropyridine

« CAS Number: 66092-62-4[1][2]
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e Molecular Formula: CeHsBrN202[1][2]
e Molecular Weight: 217.02 g/mol [1][2]

Molecular structure of 2-Bromo-5-methyl-4-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: *H and **C NMR

Objective: To obtain high-resolution *H and 3C NMR spectra to determine the carbon-hydrogen
framework of 2-Bromo-5-methyl-4-nitropyridine.

Instrumentation: A 500 MHz NMR spectrometer.
Methodology:

e Sample Preparation: Dissolve approximately 10-15 mg of 2-Bromo-5-methyl-4-
nitropyridine in 0.6-0.7 mL of deuterated chloroform (CDCIsz). Ensure the sample is fully
dissolved to achieve a homogeneous solution.

o Data Acquisition:

o

Transfer the solution to a 5 mm NMR tube.

o

Insert the tube into the spectrometer's probe.

[¢]

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

[¢]

Acquire the *H NMR spectrum using a standard pulse sequence.

o

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.
» Data Processing:

o Apply Fourier transformation, phase correction, and baseline correction to the raw data.
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o Calibrate the chemical shifts using the residual solvent peak of CDCls (6 = 7.26 ppm for *H
and 0 = 77.16 ppm for 13C).

Predicted *H NMR Data (500 MHz, CDCl3)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~85 S 1H H-6
~7.8 S 1H H-3
~2.6 S 3H -CHs

Interpretation of the Predicted *H NMR Spectrum:

The predicted 'H NMR spectrum is expected to show three distinct signals. The two aromatic
protons, H-3 and H-6, appear as singlets due to the substitution pattern of the pyridine ring,
which eliminates vicinal proton-proton coupling. The downfield chemical shift of H-6 (~8.5 ppm)
is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-
withdrawing nitro group at the para-position. The H-3 proton (~7.8 ppm) is also in the aromatic
region but is expected to be slightly upfield compared to H-6. The methyl protons (-CHs) are
predicted to appear as a singlet at approximately 2.6 ppm, a typical region for methyl groups
attached to an aromatic ring.

Chemical Shift (6, ppm) Assighment
~ 160 C-4

~ 152 C-2

~ 148 C-6

~ 135 C-5

~ 125 C-3

~ 18 -CHs
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Interpretation of the Predicted 3C NMR Spectrum:

The predicted proton-decoupled 3C NMR spectrum is expected to display six signals,
corresponding to the six carbon atoms in the molecule. The carbon atom bearing the nitro
group (C-4) is expected to be the most downfield (~160 ppm) due to the strong electron-
withdrawing nature of the nitro group. The carbon attached to the bromine atom (C-2) is also
significantly deshielded (~152 ppm). The remaining aromatic carbons (C-6, C-5, and C-3) are
predicted to appear in the range of 125-148 ppm. The methyl carbon (-CHs) is expected to
resonate at the most upfield position (~18 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

Objective: To identify the functional groups present in 2-Bromo-5-methyl-4-nitropyridine.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Methodology (KBr Pellet Method):

e Sample Preparation:

o Grind a small amount (1-2 mg) of 2-Bromo-5-methyl-4-nitropyridine with approximately
100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate
mortar until a fine, homogeneous powder is obtained.[3][4]

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Record a background spectrum of the empty sample compartment.
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o Record the sample spectrum. The instrument software will automatically subtract the
background spectrum.[3]

Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm—?) Intensity Assignment

~ 3100 - 3000 Medium C-H stretching (aromatic)

~ 2950 - 2850 Medium C-H stretching (methyl)

~ 1600 - 1450 Strong C:(? z?md C.::N stretching
(pyridine ring)

~ 1550 - 1500 Strong Asymmetric NOz stretching

~ 1350 - 1300 Strong Symmetric NOz2 stretching

~ 1100 - 1000 Strong C-Br stretching

~ 850 - 800 Strong C-H bending (out-of-plane)

Interpretation of the Predicted IR Spectrum:

The predicted IR spectrum of 2-Bromo-5-methyl-4-nitropyridine is expected to exhibit several
characteristic absorption bands. The presence of the nitro group is strongly indicated by two
intense bands corresponding to the asymmetric (~1550-1500 cm~1) and symmetric (~1350-
1300 cm™1) stretching vibrations of the N-O bonds.[5][6] The aromatic C-H stretching vibrations
are expected in the 3100-3000 cm~* region, while the methyl C-H stretching vibrations should
appear between 2950 and 2850 cm~1. The C=C and C=N stretching vibrations of the pyridine
ring will likely produce strong absorptions in the 1600-1450 cm~* range. A strong band in the
1100-1000 cm~1 region can be attributed to the C-Br stretching vibration. The out-of-plane C-H
bending vibrations are expected in the 850-800 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,
providing information about the molecular weight and elemental composition of a compound,
as well as its fragmentation pattern.
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Experimental Protocol: Electron lonization (El) - MS

Objective: To determine the molecular weight and fragmentation pattern of 2-Bromo-5-methyl-

4-nitropyridine.

Instrumentation: A mass spectrometer equipped with an electron ionization (EIl) source.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe for solid samples or after separation by gas chromatography.

 lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) to induce ionization and fragmentation.[7][8][9][10]

e Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Predicted Mass Spectrometry Data (Electron lonization -

El)
ml'z Relative Intensity (%) Assignment
218/ 216 High [M]* (containing 8Br / 7°Br)
172 /170 Moderate [M-NO2]*
137 Moderate [M - Br]*
o1 Moderate [M - Br - NO2]* or [CsHaN-
CHs]*
77 Moderate [CsHaN]*
Interpretation of the Predicted Mass Spectrum:
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The mass spectrum of 2-Bromo-5-methyl-4-nitropyridine is expected to show a characteristic
isotopic pattern for the molecular ion ([M]*) due to the presence of bromine, which has two
major isotopes, 7°Br and 1Br, in nearly equal abundance. This will result in two peaks of almost
equal intensity at m/z 216 and 218.[11] Common fragmentation pathways are likely to involve
the loss of the nitro group (-NO2) to give ions at m/z 170 and 172, and the loss of the bromine
atom (-Br) to give an ion at m/z 137. Further fragmentation could lead to the formation of
smaller ions, such as the pyridyl cation at m/z 77.

- NO2z

[M]*
m/z 216/218 - Br

[M - Br]* - [M - Br - NOz]*

m/z 137 m/z 91

Click to download full resolution via product page
Predicted major fragmentation pathways for 2-Bromo-5-methyl-4-nitropyridine in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data
(NMR, IR, and MS) for 2-Bromo-5-methyl-4-nitropyridine. The presented data, in conjunction
with the detailed experimental protocols and spectral interpretations, serves as a valuable
resource for researchers, scientists, and drug development professionals. While the data
herein is predicted, it is based on sound spectroscopic principles and provides a strong
foundation for the identification and characterization of this important chemical intermediate.
Experimental verification of these predictions is recommended for definitive structural
confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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